molecular formula C10H8BrF13 B3040280 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane CAS No. 181997-60-4

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane

Cat. No.: B3040280
CAS No.: 181997-60-4
M. Wt: 455.05 g/mol
InChI Key: YRVYJBQNWNWCQB-UHFFFAOYSA-N
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Description

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane is a halogenated alkane characterized by the presence of both bromine and multiple fluorine atoms. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane can be synthesized through a multi-step process involving the bromination and fluorination of decane derivatives. One common method involves the initial bromination of decane to introduce the bromine atom, followed by successive fluorination steps to replace hydrogen atoms with fluorine. The reaction conditions typically require the use of bromine (Br2) and a fluorinating agent such as cobalt trifluoride (CoF3) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and corrosive nature of the halogenating agents. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane primarily undergoes substitution reactions due to the presence of the bromine atom. The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2-). Additionally, the fluorinated carbon chain can undergo dehalogenation reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydroxide (NaOH) for nucleophilic substitution and palladium catalysts for dehalogenation. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with hydroxide results in the formation of 10-hydroxy-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane, while dehalogenation can yield partially fluorinated alkanes .

Mechanism of Action

The mechanism of action of 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The fluorinated carbon chain imparts hydrophobicity and chemical resistance, influencing the compound’s behavior in various environments .

Comparison with Similar Compounds

Properties

IUPAC Name

10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF13/c11-4-2-1-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVYJBQNWNWCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895213
Record name 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181997-60-4
Record name 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
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10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
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10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
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10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
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10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
Reactant of Route 6
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane

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